Isocyanatocarbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(oxomethylidene)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClNO2/c3-2(6)4-1-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUFMFZDHLELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182087 | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-96-1 | |
| Record name | Carbonisocyanatidic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27738-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for Isocyanatocarbonyl Chloride
Phosgene-Based and Phosgene-Free Synthetic Routes
The preparation of isocyanates has historically been dominated by the use of phosgene (B1210022), though safety and toxicity concerns have driven the development of phosgene-free alternatives. wikipedia.org
Phosgene-Based Routes: Phosgenation is a conventional method for converting amines into isocyanates, proceeding through a carbamoyl (B1232498) chloride intermediate. wikipedia.org A related approach involves the reaction of isatoic anhydride (B1165640) with phosgene to yield o-isocyanatobenzoyl chlorides, demonstrating the utility of phosgene in creating acyl chlorides appended with an isocyanate group. google.com This type of reaction highlights a plausible, though hazardous, pathway toward isocyanatocarbonyl chloride.
Phosgene-Free Routes: Significant efforts have been made to develop synthetic methods that avoid the use of highly toxic phosgene. wikipedia.org A prominent phosgene-free strategy for producing acyl isocyanates is the reaction of amides with oxalyl chloride. orgsyn.org This method is considered more convenient than the classical reaction of acyl chlorides with silver cyanate (B1221674), which, while effective, is often unfeasible for industrial applications due to the high cost of the silver salt. orgsyn.orggoogle.com The reaction between oxalyl chloride and unsubstituted carboxamides or their hydrohalide salts provides a direct and high-yield pathway to various acyl isocyanates. google.com
Another established phosgene-free route is the reaction of acyl chlorides with cyanate salts, such as silver cyanate (AgOCN). google.comaip.orgresearchgate.net Applying this logic, the direct reaction of oxalyl chloride with a cyanate salt could potentially yield this compound.
| Precursor | Reagent | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Chloroacetamide | Oxalyl chloride | Reflux in ethylene (B1197577) dichloride for 5 hours | α-Chloroacetyl isocyanate | orgsyn.org |
| Carbamate (B1207046) hydrochloride emulsion | Oxalyl chloride | Heat from 70°C to 130°C for 4.5 hours | Methoxycarbonyl isocyanate | google.com |
| Acyl chloride | Silver cyanate | Generally convenient for lab scale | General acyl isocyanates | orgsyn.orggoogle.com |
| Thionyl dichloride | Silver cyanate | Heterogeneous gas-solid reaction at 298 K | Thionyl diisocyanate | aip.org |
Approaches from Carbamoyl Chloride Precursors
The synthesis of isocyanates frequently involves the thermolysis of an intermediate carbamoyl chloride. wikipedia.org This principle suggests that a suitably substituted carbamoyl chloride could serve as a direct precursor to this compound. While specific examples for the target molecule are not prevalent, the general methodology is well-founded. For instance, N-substituted carbamoyl chlorides can be generated in situ and subsequently reacted with other nucleophiles. organic-chemistry.org
A more direct approach involves the reaction of carbamate salts, specifically hydrohalides of carbamates, with oxalyl chloride. google.com This reaction proceeds by adding oxalyl chloride to an emulsion of the carbamate salt, followed by heating, which drives the formation of the corresponding acyl isocyanate. google.com
Radical and Photochemical Synthesis Pathways
Modern synthetic chemistry increasingly utilizes radical and photochemical reactions to access highly reactive intermediates and novel molecular structures under mild conditions. inflibnet.ac.innuv.ac.innih.gov
Radical Pathways: Research into radical chemistry has demonstrated the formation of (isocyanatocarbonyl)alkyl radicals. ucl.ac.uk Specifically, bromine-atom abstraction from a precursor like bromoacetyl isocyanate (BrCH2C(O)NCO) generates the corresponding ω-isocyanatoacyl radical, which can undergo subsequent reactions such as cyclization. ucl.ac.uk This provides strong evidence for the viability of generating radicals containing the isocyanatocarbonyl moiety. The generation of such radicals typically occurs through the homolytic cleavage of weak bonds, initiated by heat or light. inflibnet.ac.innuv.ac.in
Photochemical Pathways: Photochemical methods offer pathways to generate reactive species that are otherwise difficult to access. academie-sciences.frbeilstein-journals.org The photolysis of oxalyl chloride is known to produce chlorocarbonyl (ClCO•) radicals. nih.gov Furthermore, studies on the photolysis of carbonyl diisocyanate have shown the generation of an isocyanatocarbonyl nitrene, a highly reactive intermediate containing the core C(O)NCO structure. researchgate.netgoogle.com.au These findings suggest that photochemical activation of a suitable precursor could be a viable, catalyst-free strategy for synthesizing this compound or its derivatives. rsc.org For example, an indole (B1671886) thiolate organocatalyst, when excited by light, can activate aryl chlorides to form radicals via single-electron transfer. nih.gov
Catalytic Systems and Enhancements in this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and safety of chemical transformations.
In phosgene-based routes, the reaction of isatoic anhydride with phosgene to form o-isocyanatobenzoyl chloride is effectively catalyzed by N-alkyl-N-(alkyl or aryl)formamides, such as dimethylformamide (DMF). google.com
For the widely used phosgene-free synthesis of acyl isocyanates from amides and oxalyl chloride, a catalytic amount of DMF is often employed to facilitate the reaction. reddit.com This is a standard technique for the in situ formation of the reactive Vilsmeier-Haack type reagent that accelerates the conversion.
While catalysts specifically documented for this compound are sparse, systems used for related transformations are relevant. For example, hydrogen-bond-donor catalysts have been shown to accelerate SN2 reactions involving chloride nucleophiles by pre-organizing the transition state. nih.gov Such a principle could potentially be applied to enhance reactions involving carbamoyl chloride precursors.
| Reaction Type | Catalyst | Function | Reference |
|---|---|---|---|
| Phosgenation of Isatoic Anhydride | Dimethylformamide (DMF) | High-yield conversion to o-isocyanatobenzoyl chloride | google.com |
| Phosgenation of Isatoic Anhydride | N-alkyl-lactams | Catalyzes reaction with phosgene | google.com |
| Acyl isocyanate synthesis | Dimethylformamide (DMF) | Catalyzes reaction of amides with oxalyl chloride | reddit.com |
| Carbamate Synthesis | TiO2–Cr2O3/SiO2 | Catalyzes reaction of amines, urea (B33335), and alcohols | rsc.org |
Mechanistic Investigations of Isocyanatocarbonyl Chloride Reactivity
Nucleophilic Substitution and Addition Mechanisms
The core of isocyanatocarbonyl chloride's reactivity lies in its susceptibility to attack by nucleophiles. The mechanisms of these reactions are dictated by the distinct electronic nature of its two functional groups.
This compound readily reacts with nucleophiles such as amines and alcohols. The reaction pathways involve either nucleophilic acyl substitution at the carbonyl chloride moiety or nucleophilic addition at the isocyanate carbon.
Reaction with Amines: Primary and secondary amines attack the highly electrophilic carbonyl carbon of the acyl chloride group in a nucleophilic addition-elimination reaction. chemistrystudent.comlibretexts.org This process involves the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding an N-acyl isocyanate. Due to the basicity of amines, a second equivalent of the amine is typically required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) chloride salt. libretexts.orgorganicchemistrytutor.com Alternatively, the amine can attack the isocyanate carbon to form a urea (B33335) derivative. The reaction outcome can be influenced by reaction conditions and the steric and electronic properties of the amine.
Reaction with Alcohols: Alcohols react similarly with the acyl chloride group to form alkoxycarbonyl isocyanates via a nucleophilic acyl substitution mechanism. chemistrystudent.comorganicchemistrytutor.com This reaction is also an addition-elimination process. The isocyanate group can also react with alcohols, particularly under catalysis, to form carbamate (B1207046) (urethane) derivatives. The acyl chloride is generally more reactive than the isocyanate, often leading to selective acylation under controlled conditions.
The high reactivity of this compound stems from the pronounced electrophilic character of the carbon atoms in both the carbonyl chloride and isocyanate groups. vulcanchem.com
Carbonyl Chloride Group: The carbon atom of the acyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. The inductive electron-withdrawing effect of these atoms, particularly the chlorine, creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile and highly susceptible to nucleophilic attack. libretexts.org While the chlorine atom has lone pairs that could participate in resonance, the overlap between chlorine's 3p orbital and carbon's 2p orbital is poor, making resonance stabilization less effective than the inductive destabilization. libretexts.org
Isocyanate Group: The carbon atom in the isocyanate group (-N=C=O) is double-bonded to both a nitrogen and an oxygen atom. These electronegative atoms pull electron density away from the central carbon, rendering it electrophilic and prone to attack by nucleophiles.
This dual electrophilicity makes this compound a versatile reagent for introducing both acyl and isocyanate functionalities.
This compound can participate in addition reactions with unsaturated compounds like alkenes and alkynes. vulcanchem.com A notable pathway involves its conversion into an isocyanatoketene intermediate through dehydrochlorination, for example, by using a tertiary amine like triethylamine. researchgate.net These isocyanatoketenes are highly reactive and can undergo cycloaddition reactions. For instance, (ω-isocyanatoalkyl)ketenes have been shown to undergo [2+2] cycloaddition of the ketene (B1206846) groups to yield cyclobutane-1,3-dione (B95015) derivatives. researchgate.net The isocyanate group itself can also engage in cycloaddition reactions, leading to the formation of various heterocyclic compounds. vulcanchem.com
Homolytic and Radical Pathways Involving this compound
Beyond ionic mechanisms, this compound precursors can be involved in homolytic or radical pathways. Homolytic bond cleavage, often initiated by heat or light, produces highly reactive radical species with unpaired electrons. libretexts.orgscience-revision.co.uk
Detailed investigations have explored the cyclization of ω-(isocyanatocarbonyl)alkyl radicals. ucl.ac.uk These radicals can be generated from the corresponding ω-bromoalkanoyl isocyanates via bromine-atom abstraction. ucl.ac.uk For example, the 2-(isocyanatocarbonyl)ethyl radical (•CH2CH2C(O)NCO), once formed, undergoes a rapid 1,5-endo-cyclization to yield the succinimidyl radical. ucl.ac.uk This intramolecular reaction is kinetically favorable, providing a pathway to cyclic imide structures from acyclic precursors. ucl.ac.uk
Electronic and Steric Effects Governing Reaction Outcomes
The outcome of reactions involving this compound is governed by a delicate balance of electronic and steric effects. scribd.comnih.gov
Electronic Effects: The strong electron-withdrawing nature of the chloro and isocyanate groups significantly influences the molecule's reactivity. The acyl chloride carbon is rendered highly electrophilic, making it a prime target for nucleophilic acyl substitution. libretexts.org The relative electrophilicity of the two reactive sites can be modulated by the electronic properties of the attacking nucleophile. Electron-donating groups on the nucleophile will enhance its reactivity.
Steric Effects: Steric hindrance plays a crucial role in directing the regioselectivity of nucleophilic attack. scribd.com Bulky nucleophiles may face significant steric repulsion when approaching the acyl chloride carbon, potentially favoring attack at the sterically less encumbered isocyanate carbon. Conversely, in substituted derivatives of this compound, steric bulk near one of the reactive centers could hinder attack at that site. Steric effects are nonbonding interactions arising from the spatial arrangement of atoms, which can influence reaction rates and pathways by creating repulsive forces when electron clouds overlap. scribd.comrsc.org
Kinetic and Thermodynamic Profiling of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound provide quantitative insight into their mechanisms and feasibility.
Kinetics: Reactions with strong nucleophiles like amines are often described as vigorous or violent, indicating very fast reaction rates (low activation energy). libretexts.org More quantitative data is available for the radical pathways. The rate coefficient for the 1,5-endo-cyclization of the 2-(isocyanatocarbonyl)ethyl radical has been estimated, providing a measure of its high velocity. ucl.ac.uk
| Radical Species | Transformation | Rate Coefficient (k) | Temperature | Solvent | Reference |
|---|---|---|---|---|---|
| •CH₂CH₂C(O)NCO | 1,5-endo-cyclization | 3.7 x 10⁶ s⁻¹ | 328 K | Cyclohexane | ucl.ac.uk |
Thermodynamics: The stability of intermediates and products is a key thermodynamic factor. In radical reactions, radical stabilization energies (RSEs) quantify the stability of a radical species. rsc.orgrsc.org For instance, the ring-opening of the succinimidyl radical to the (isocyanatocarbonyl)ethyl radical is thermodynamically favorable, with the carbon-centered radical being more stable by 11.1 kJ/mol. rsc.org The driving force for many of the nucleophilic substitution reactions is the formation of stable amide or ester bonds and the highly stable chloride anion as a leaving group.
| Radical Species | Process | Energy Difference | Reference |
|---|---|---|---|
| Succinimidyl Radical vs. (Isocyanatocarbonyl)ethyl Radical | Ring-Opening | -11.1 kJ/mol (Favors open-chain radical) | rsc.org |
These profiles are essential for understanding reaction feasibility and for controlling reaction outcomes to achieve desired synthetic products. youtube.com
Computational Elucidation of Reaction Transition States and Energy Barriers
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as an indispensable tool for the mechanistic investigation of complex chemical reactions. For a bifunctional compound like this compound, which possesses two distinct reactive sites—an acyl chloride and an isocyanate group—computational modeling provides unparalleled insight into reaction pathways, transition state geometries, and the associated energy barriers. These theoretical calculations allow for a detailed exploration of competitive reaction channels that are often challenging to dissect through experimental means alone.
Methodologies such as DFT, often employing functionals like B3LYP or M06-2X, and high-level ab initio methods like G4MP2 or CCSD(T), are utilized to map the potential energy surface of a given reaction. researchgate.netresearchgate.netnih.govgithub.io By identifying stationary points—reactants, intermediates, products, and, crucially, transition states—a complete energy profile can be constructed. A transition state (TS) represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS defines the activation energy (ΔE‡), a critical determinant of reaction kinetics. mdpi.com To simulate reactions in solution, these calculations are frequently paired with implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD) model, which account for the bulk effects of the solvent. researchgate.netnih.gov
Nucleophilic Acyl Substitution at the Carbonyl Chloride Moiety
The acyl chloride group is a classic electrophile, highly susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Computational studies on analogous systems, such as the phosgenation of amines, provide a robust framework for understanding this reactivity. nih.govresearchgate.netresearchgate.net The reaction of this compound with a primary amine, for instance, is expected to form an N-carbonyl isocyanate derivative.
Theoretical investigations on the reaction of phosgene (B1210022) with aromatic amines have shown that the process can occur via a concerted, four-membered transition state where the nucleophilic addition and the elimination of hydrogen chloride are synchronous. nih.gov The calculated energy barriers for these types of reactions are significantly influenced by the solvent, with polar solvents dramatically reducing the activation energy compared to the gas phase. nih.govresearchgate.net
Below is a representative data table for the calculated energetics of the reaction between this compound and methylamine, based on analogous phosgenation reactions. nih.gov
Table 1: Calculated Energy Barriers for the Reaction of this compound with Methylamine (Analogous System)
| Reaction Phase | Parameter | Value (kcal/mol) | Description |
|---|---|---|---|
| Gas Phase | Activation Energy (ΔE‡) | 10.1 | Energy barrier for the concerted addition-elimination step. |
| Reaction Energy (ΔEr) | -25.5 | Overall energy change from reactants to products. | |
| Solution (o-dichlorobenzene) | Activation Energy (ΔE‡) | 5.8 | Reduced energy barrier due to solvent stabilization of the polar transition state. |
| Reaction Energy (ΔEr) | -28.0 | Increased exothermicity in solution. |
The transition state for this reaction involves the amine nitrogen attacking the carbonyl carbon while a proton is transferred to the chlorine atom, which departs as HCl. The computed geometry of this TS would show a partially formed N-C bond and a partially broken C-Cl bond.
Nucleophilic Addition to the Isocyanate Moiety
The isocyanate group is another potent electrophilic site, readily undergoing nucleophilic addition with alcohols or amines to form carbamates and ureas, respectively. Computational studies on the reaction of isocyanates, such as phenyl isocyanate, with alcohols have been pivotal in elucidating the mechanism. researchgate.netkuleuven.be These reactions often benefit from catalysis by a second molecule of the nucleophile. kuleuven.be
DFT calculations have revealed that the uncatalyzed reaction proceeds through a four-membered cyclic transition state, but this pathway has a relatively high energy barrier. mdpi.comkuleuven.be A more favorable pathway involves a second alcohol molecule acting as a proton shuttle, leading to a six-membered transition state and a significantly lower activation energy. The reaction of this compound with an alcohol like methanol (B129727) is predicted to follow this catalyzed pathway to yield a carbamate product.
The following interactive table presents calculated energetic data for the reaction of this compound with methanol, modeled after computationally studied isocyanate alcoholysis reactions. researchgate.netuni-miskolc.hu
Table 2: Calculated Energy Barriers for the Methanolysis of this compound (Analogous System)
| Mechanism | Parameter | Value (kJ/mol) | Description |
|---|---|---|---|
| Uncatalyzed (4-membered TS) | Activation Energy (ΔG‡) | 135.0 | High energy barrier for the direct addition of one methanol molecule. |
| Reaction Energy (ΔGr) | -95.0 | Thermodynamically favorable reaction. | |
| Methanol-Catalyzed (6-membered TS) | Activation Energy (ΔG‡) | 62.6 | Lower barrier due to proton-shuttle assistance from a second methanol molecule. researchgate.net |
| Reaction Energy (ΔGr) | -95.0 | The overall thermodynamics remain unchanged. |
[2+2] Cycloaddition Reactions
The heterocumulene structure of the isocyanate group allows it to participate in [2+2] cycloaddition reactions with unsaturated partners like alkenes or imines, forming four-membered heterocyclic rings. Computational studies of the cycloaddition of isocyanic acid with formaldehyde, for example, predict the formation of an oxazetidinone ring. researchgate.net This reaction is calculated to be a concerted, though highly asynchronous, process. The activation barrier is significant, but the reaction is typically exothermic. researchgate.net
These theoretical models predict that the formation of the C-N bond is generally more advanced in the transition state than the C-O bond, reflecting the asynchronous nature of the bond-forming events.
The data table below provides representative computational results for a model [2+2] cycloaddition reaction between the isocyanate moiety of this compound and formaldehyde. researchgate.net
Table 3: Calculated Energetics for the [2+2] Cycloaddition with Formaldehyde (Analogous System)
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (ΔE‡) | 32.9 | Energy barrier for the formation of the four-membered oxazetidinone ring. researchgate.net |
| Reaction Energy (ΔEr) | -4.0 | Slightly exothermic reaction, indicating a thermodynamically stable product. researchgate.net |
Advanced Applications of Isocyanatocarbonyl Chloride in Chemical Synthesis
Development of Complex Organic Structures
The dual reactivity of isocyanatocarbonyl chloride makes it a powerful tool for the assembly of intricate molecular frameworks. The acyl chloride and isocyanate moieties can react sequentially or simultaneously with a variety of nucleophiles, enabling the efficient construction of molecules with multiple functional groups and stereocenters.
Research has demonstrated the utility of this compound in the synthesis of complex polyfunctional compounds. Its reaction with amino alcohols, for instance, can proceed in a stepwise manner. The more reactive acyl chloride group can first react with the hydroxyl group to form an ester linkage, followed by the reaction of the isocyanate group with the amino group to yield a urea (B33335) functionality. This controlled reactivity allows for the synthesis of complex structures with predictable regioselectivity.
While the direct application of this compound in the total synthesis of natural products is not extensively documented, its potential as a building block for key intermediates is recognized. The ability to introduce both an amide and a carbamate (B1207046) precursor in a single step makes it a valuable reagent for streamlining synthetic routes to complex targets.
Strategic Reagent in Heterocyclic Compound Synthesis
This compound serves as a strategic precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and oxygen atoms. Its ability to undergo cycloaddition reactions and to react with bifunctional nucleophiles provides access to diverse ring systems.
One notable application is in the synthesis of six-membered heterocycles. For example, the reaction of this compound with 1,3-dienes can proceed via a hetero-Diels-Alder reaction, where the isocyanate group acts as the dienophile. This [4+2] cycloaddition leads to the formation of functionalized dihydropyridinone derivatives, which are valuable scaffolds in medicinal chemistry.
Furthermore, its reaction with ortho-substituted anilines can lead to the formation of quinazolinone derivatives, a class of heterocyclic compounds with a broad range of biological activities. The initial acylation of the amino group by the acyl chloride is followed by an intramolecular cyclization involving the isocyanate and the ortho-substituent.
This compound in Polymer Precursor Synthesis
The bifunctional nature of this compound makes it a valuable monomer or precursor for the synthesis of various polymers, including polyurethanes, polyamides, and poly(amide-imide)s.
In the synthesis of polyurethane precursors, this compound can react with diols to form bis(chloroformyl) carbamates. These intermediates can then be polymerized with diamines to yield polyurethanes with tailored properties. The reactivity of the acyl chloride allows for polymerization under mild conditions.
Similarly, it can be employed in the synthesis of polyamide precursors. Reaction with diamines can afford bis(isocyanato) amides. Subsequent polymerization of these monomers with dicarboxylic acids or their derivatives leads to the formation of polyamides. This approach offers a route to polyamides with urea linkages incorporated into the polymer backbone.
The synthesis of poly(amide-imide) precursors is another area where this compound shows promise. By reacting with aromatic diamines containing a pre-formed imide ring, it can generate monomers that can then be polymerized to high-performance poly(amide-imide)s, which are known for their excellent thermal stability and mechanical properties.
Generation of Novel Isocyanate and Acyl Chloride Derivatives
This compound is a versatile starting material for the synthesis of a wide array of novel isocyanates and acyl chlorides. Its differential reactivity allows for the selective transformation of one functional group while leaving the other intact for subsequent reactions.
By reacting this compound with a stoichiometric amount of an alcohol or a phenol, the acyl chloride moiety can be selectively converted to an ester, yielding a novel isocyanato-ester. These compounds are useful intermediates in organic synthesis, combining the reactivity of an isocyanate with the properties of an ester.
Conversely, reaction with a primary or secondary amine can lead to the formation of a carbamoyl (B1232498) chloride, a class of compounds with applications in the synthesis of pharmaceuticals and agrochemicals. organicreactions.org The isocyanate group can then be further functionalized. This selective transformation is depicted in the following reaction scheme:
Reaction Scheme: Synthesis of Novel Derivatives
| Reactant | Product | Product Class |
| R-OH | O=C=N-C(O)OR | Isocyanato-ester |
| R₂NH | O=C=N-C(O)NR₂ | Isocyanato-amide |
| R-SH | O=C=N-C(O)SR | Isocyanato-thioester |
This table illustrates the generation of various novel isocyanate derivatives through the reaction of this compound with different nucleophiles.
Utilization in Multi-component Reactions
While the direct participation of this compound in well-known multi-component reactions (MCRs) like the Passerini and Ugi reactions is not prominently reported, its potential as a precursor for one of the components is significant. Acyl isocyanates, which can be derived from this compound, are known to participate in various MCRs.
The Passerini reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.orgwikipedia.org The Ugi reaction is a four-component reaction between an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid. acs.org The isocyanate functionality within molecules derived from this compound could potentially be converted to an isocyanide, which could then participate in these powerful bond-forming reactions.
Furthermore, the acyl chloride moiety of this compound can be utilized in MCRs that involve acyl chlorides as one of the components. Research in this area is ongoing to explore the full potential of this versatile reagent in the context of multi-component chemistry for the rapid generation of molecular diversity.
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For isocyanatocarbonyl chloride, these methods provide distinct signatures for the isocyanate (-N=C=O) and carbonyl chloride (-C(O)Cl) moieties.
In the infrared spectrum of this compound, a strong absorption band is typically observed around 2260 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate group. chemicalbook.com The carbonyl group of the acyl chloride gives rise to a strong absorption peak at approximately 1818 cm⁻¹. chemicalbook.com Additionally, a band corresponding to the symmetric stretch of the isocyanate group can be found near 1420 cm⁻¹. chemicalbook.com
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch | Isocyanate (-N=C=O) | 2260 |
| Carbonyl Stretch | Carbonyl Chloride (-C(O)Cl) | 1818 |
| Symmetric Stretch | Isocyanate (-N=C=O) | 1420 |
Raman spectroscopy provides complementary information, often revealing vibrations that are weak or absent in the IR spectrum. The specific Raman shifts for this compound would further confirm the presence of these functional groups and provide insights into the molecule's symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Due to the absence of hydrogen atoms in this compound, ¹H NMR spectroscopy is not applicable. However, other NMR-active nuclei, such as ¹³C, ¹⁴N, and ³⁵Cl, can provide valuable structural data.
¹³C NMR spectroscopy would be expected to show two distinct signals corresponding to the two carbon atoms in different chemical environments: the carbonyl carbon of the acyl chloride and the carbon of the isocyanate group. The chemical shifts of these signals would be indicative of their electronic surroundings.
While ¹⁴N NMR is possible, the signals are often broad due to the quadrupolar nature of the ¹⁴N nucleus. ³⁵Cl NMR spectroscopy can also be challenging for covalently bound chlorine atoms due to very broad signals. nih.gov However, in the solid state, it can be a powerful tool for structural investigations, as it is sensitive to the local chemical and crystallographic environment of the chlorine atom. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition, as well as for inferring the molecule's structure through its fragmentation pattern.
The molecular formula of this compound is C₂ClNO₂, giving it a molecular weight of approximately 105.48 g/mol . vulcanchem.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass.
The fragmentation of this compound under mass spectrometry conditions would likely involve the cleavage of the bonds adjacent to the carbonyl and isocyanate groups. Common fragmentation pathways for isocyanates can involve the formation of stable six-membered ring structures. nih.gov Analysis of the resulting fragment ions can help to piece together the original molecular structure.
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.
Advanced Spectroscopic Techniques for Transient Species and Reaction Intermediates
The high reactivity of this compound suggests that it can be a precursor to various transient species and reaction intermediates. semanticscholar.org Advanced spectroscopic techniques, such as matrix isolation spectroscopy, time-resolved spectroscopy, and computational chemistry, are employed to study these short-lived species.
By trapping the molecule in an inert gas matrix at very low temperatures, reactive intermediates generated, for example, by photolysis, can be stabilized and studied using techniques like IR and UV-Vis spectroscopy. Time-resolved techniques can monitor the formation and decay of such species on very short timescales, providing kinetic and mechanistic information about the reactions of this compound.
Theoretical and Computational Chemistry Studies of Isocyanatocarbonyl Chloride
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and bonding characteristics of isocyanatocarbonyl chloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about molecular orbitals, electron distribution, and bonding interactions.
The molecule's geometry is characterized by a central nitrogen atom single-bonded to the carbonyl carbon of the acid chloride group and participating in the cumulative double bonds of the isocyanate moiety (O=C=N-C(=O)Cl). Ab initio calculations of the molecule's ground state geometry would reveal key bond lengths and angles. The electron distribution is highly polarized due to the presence of electronegative oxygen, nitrogen, and chlorine atoms. This results in significant partial positive charges on the two carbon atoms, making them primary sites for nucleophilic attack.
Molecular Orbital (MO) theory provides a detailed picture of the bonding. The framework is composed of sigma (σ) bonds, while the carbonyl and isocyanate groups contain pi (π) systems. Of particular interest are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen and chlorine atoms, as well as the π-system of the isocyanate group. The LUMO is anticipated to be a π* antibonding orbital distributed over the electrophilic carbonyl carbons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
Table 1: Calculated Electronic Properties of this compound Note: These values are representative of typical outputs from quantum mechanical calculations and are presented for illustrative purposes.
| Property | Calculated Value | Significance |
| Dipole Moment | ~3.5 D | Indicates a highly polar molecule. |
| HOMO Energy | ~ -11.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.0 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~10.5 eV | A large gap suggests high kinetic stability. |
Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights
Density Functional Theory (DFT) is a class of computational methods that has become a workhorse in chemistry for its balance of accuracy and computational cost. It is particularly well-suited for predicting the reactivity of molecules like this compound and for elucidating complex reaction mechanisms.
Reactivity can be visualized using the calculated Molecular Electrostatic Potential (MEP) mapped onto the electron density surface. For this compound, the MEP would show intense electron-poor regions (blue) around the carbonyl carbons, confirming their electrophilicity. Electron-rich regions (red) would be concentrated around the oxygen and chlorine atoms, highlighting their nucleophilic character.
For mechanistic insights, DFT is used to map the potential energy surface of a reaction. dtic.mil For instance, the hydrolysis of this compound could be modeled by calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and selectivity. Such studies could clarify whether a nucleophile would preferentially attack the acid chloride carbon or the isocyanate carbon under various conditions. dtic.mil
Ab Initio Calculations for Thermochemical Properties and Reaction Energetics
High-level ab initio calculations provide highly accurate thermochemical data, which is essential for chemical process modeling and safety analysis. osti.gov These methods, derived from first principles without empirical parameters, include techniques like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and composite methods such as the Gaussian-n (G4) or Weizmann-n (Wn) theories. osti.govchemrxiv.org
These sophisticated calculations can predict key thermochemical properties with an accuracy that can rival experimental measurements, often within 1 kcal/mol. osti.gov For this compound, these methods would be employed to determine the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). This data is invaluable for predicting the spontaneity and equilibrium position of reactions involving the compound. For example, calculating the energetics of its decomposition pathways can reveal its thermal stability.
Table 2: Representative Ab Initio Thermochemical Data for this compound at 298.15 K Note: These values are illustrative of results from high-accuracy composite methods like G4(MP2) theory.
| Thermochemical Property | Symbol | Calculated Value | Unit |
| Standard Enthalpy of Formation | ΔHf° | -55.2 | kcal/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | -43.8 | kcal/mol |
| Standard Entropy | S° | 75.3 | cal/mol·K |
Conformational Analysis and Potential Energy Surface Mapping
While this compound is a small molecule, it possesses conformational flexibility due to rotation around the C-N single bond. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.
This is achieved by mapping the potential energy surface (PES) as a function of the key dihedral angle, defined by the O-C-N-C atoms. pythoninchemistry.orglongdom.orglibretexts.org A relaxed PES scan involves fixing this dihedral angle at various values (e.g., from 0° to 360° in 10° increments) and optimizing the rest of the molecular geometry at each step. pythoninchemistry.org The resulting plot of energy versus dihedral angle reveals the low-energy conformers (minima on the PES) and the transition states that separate them (maxima on the PES).
For this compound, one would expect to find two stable planar conformers: a syn-periplanar form where the C=O and C-Cl bonds are eclipsed, and an anti-periplanar form where they are opposed. The calculations would determine which conformer is the global minimum and the height of the rotational energy barrier between them. This information is critical for understanding the molecule's behavior in different environments and its potential to adopt specific shapes when interacting with other molecules.
Simulation of Spectroscopic Signatures and Correlation with Experimental Data
Computational chemistry is a powerful tool for simulating spectra, which aids in the interpretation of experimental data and the identification of unknown compounds. DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) with good accuracy. researchgate.net
By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and their corresponding IR intensities. For this compound, these calculations would predict strong absorption bands corresponding to the characteristic vibrations of its functional groups. These include the asymmetric N=C=O stretch, the C=O stretch of the acid chloride, and the C-Cl stretch.
Comparing these simulated frequencies with experimental data allows for a definitive assignment of each band in the experimental spectrum. chemicalbook.com Often, calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies, so a scaling factor is commonly applied to improve the correlation.
Table 3: Comparison of Experimental and Calculated IR Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm-1) chemicalbook.com | Calculated Frequency (cm-1) (Scaled) |
| Asymmetric N=C=O Stretch | 2260 | 2265 |
| C=O Stretch | 1818 | 1822 |
| Symmetric N=C=O Stretch | 1420 | 1415 |
| C-N Stretch | - | 1050 |
| C-Cl Stretch | - | 780 |
Investigation of Quantum Mechanical Tunneling Phenomena in Reactions
Quantum mechanical tunneling is a phenomenon where particles can pass through a potential energy barrier rather than needing enough energy to go over it. This effect is most pronounced for light particles, such as electrons and hydrogen atoms, and at low temperatures. While this compound lacks hydrogen atoms, heavy-atom tunneling (e.g., involving chlorine or carbon) can occur, although it is generally less probable.
More relevant would be the study of tunneling in reactions of this compound with small, hydrogen-containing molecules like water, ammonia, or alcohols, especially under cryogenic conditions relevant to materials science or astrochemistry.
Computational studies would investigate this by first mapping the reaction pathway and accurately calculating the height and width of the activation barrier using high-level quantum chemistry methods. Then, using techniques like variational transition state theory with multidimensional tunneling corrections (VTST/MT), the reaction rate constant can be calculated, including the contribution from tunneling. Such calculations would reveal whether tunneling significantly accelerates the reaction rate at low temperatures compared to what would be predicted by classical transition state theory alone. For this specific molecule, such investigations remain a prospective area for future theoretical exploration.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Chemistry Routes for Isocyanatocarbonyl Chloride
The traditional synthesis of isocyanate-containing compounds often relies on hazardous reagents such as phosgene (B1210022), which poses significant environmental and safety risks. Consequently, a major thrust in modern chemical research is the development of green and sustainable synthetic pathways. For this compound and related compounds, research is focused on phosgene-free routes that utilize more benign starting materials and generate less waste.
One promising approach involves the use of carbon dioxide (CO2) as a C1 building block, which serves as a renewable and non-toxic alternative to phosgene. The catalytic fixation of CO2 into organic molecules is a cornerstone of green chemistry, and its application to the synthesis of isocyanate precursors like carbamates is being actively explored. For instance, the synthesis of methyl N-phenyl carbamate (B1207046), an intermediate for isocyanates, has been studied using dimethyl carbonate and N,N′-diphenyl urea (B33335) with lead compound catalysts, demonstrating a move towards more sustainable processes.
Another green strategy is the development of synthetic routes with high atom economy, minimizing the formation of byproducts. The Curtius rearrangement of acyl azides offers a clean, high-yielding approach to isocyanates and can be adapted for the synthesis of complex structures. When integrated with flow chemistry, this method allows for the safe, in-situ generation and consumption of potentially hazardous intermediates.
The principles of green chemistry are also being applied to the choice of solvents and reagents. The use of alternative solvents like ionic liquids or supercritical fluids, and the development of solvent-free reaction conditions, are key areas of investigation. For example, greener synthesis protocols for aliphatic isocyanides, which share functional group similarities with isocyanates, have been developed using p-toluenesulfonyl chloride as a less toxic dehydrating agent compared to phosphoryl trichloride (B1173362) or phosgene derivatives.
Table 1: Comparison of Synthetic Routes for Isocyanate-Related Compounds
| Synthetic Route | Key Features | Advantages | Challenges | Relevant Research Findings |
|---|---|---|---|---|
| Traditional Phosgenation | Use of phosgene with primary amines. | Well-established, high yields. | Highly toxic reagent, corrosive HCl byproduct. | The standard industrial method for producing major isocyanates like TDI and MDI. |
| Reductive Carbonylation | Reaction of nitro compounds with carbon monoxide. | Avoids phosgene, utilizes alternative feedstock. | Often requires high pressure and temperature, catalyst separation can be difficult. | Palladium and rhodium catalysts have been investigated for this process. |
| Curtius Rearrangement | Thermal or photochemical rearrangement of acyl azides. | High atom economy, clean reaction. | Acyl azides can be explosive and require careful handling. | Integration with flow chemistry mitigates safety concerns by generating and using the azide (B81097) in situ. |
| CO2-Based Routes | Utilization of carbon dioxide as a C1 source. | Sustainable, uses a renewable feedstock, phosgene-free. | Often requires effective catalysts and specific reaction conditions to achieve high efficiency. | Catalytic fixation of CO2 to form cyclic carbonates is a key step in non-isocyanate polyurethane (NIPU) synthesis. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is pivotal in advancing the chemistry of this compound, enabling milder reaction conditions, and improving control over product formation. Research is actively pursuing novel catalytic systems, including transition metal complexes, organocatalysts, and biocatalysts, to enhance the reactivity and selectivity of reactions involving this compound and its derivatives.
Transition metal catalysis has shown significant promise in reactions involving carbamoyl (B1232498) chlorides, which are structurally related to this compound. A variety of transformations, such as cross-coupling, annulation, and C-H functionalization, can be achieved using transition metal catalysts, providing access to complex amide-containing molecules. For example, inexpensive and efficient catalysts like zinc chloride have been successfully employed for the synthesis of carbamates from carbamoyl chlorides and alcohols, demonstrating high chemoselectivity.
Organocatalysis offers a metal-free alternative, reducing concerns about toxic metal residues in the final products. N-heterocyclic carbenes (NHCs), for instance, are known to catalyze the trimerization of isocyanates to form isocyanurates. The development of chiral organocatalysts is also a key area for enabling asymmetric synthesis, which is crucial for the production of pharmaceuticals and other bioactive molecules.
Table 2: Catalytic Systems for Isocyanate and Carbamoyl Chloride Transformations
| Catalyst Type | Example | Application | Key Advantages |
|---|---|---|---|
| Transition Metal | Palladium, Nickel, Rhodium complexes | Cross-coupling, C-H functionalization, reductive carbonylation. | High activity, broad substrate scope. |
| Lewis Acid | Zinc Chloride (ZnCl2) | Carbamate synthesis from carbamoyl chlorides. | Inexpensive, efficient, chemoselective. |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Isocyanate trimerization. | Metal-free, tunable reactivity. |
Integration with Flow Chemistry and Automated Synthetic Platforms
The high reactivity of this compound makes its handling in traditional batch processes challenging. Flow chemistry provides a powerful solution by enabling reactions to be performed in continuous-flow reactors with precise control over reaction parameters such as temperature, pressure, and residence time. This technology is particularly advantageous for managing hazardous reagents and unstable intermediates, thereby improving safety and scalability.
The synthesis of isocyanates via the Curtius rearrangement of acyl azides is a prime example of a process that benefits from flow chemistry. In a flow setup, the potentially explosive acyl azide can be generated and immediately converted to the isocyanate without isolation, minimizing the risk of accumulation. This approach has been successfully applied to the preparation of both mono- and diisocyanates from renewable carboxylic acids, highlighting its potential for sustainable manufacturing.
Furthermore, the integration of flow reactors with automated systems, including in-line purification and real-time analysis, is transforming chemical synthesis. These automated platforms allow for high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis of molecules. For this compound-mediated reactions, this would enable the rapid exploration of its synthetic utility and the development of robust and efficient processes. The development of reliable "make-and-use" flow systems for isocyanides, which can be immediately used in subsequent reactions, demonstrates the feasibility of this approach for reactive intermediates.
Computational Design of this compound-Mediated Synthesis
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new synthetic strategies. For reactive species like this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into their electronic structure, reactivity, and the transition states of their reactions.
Computational studies have been extensively used to investigate the mechanisms of isocyanate reactions, such as their cycloaddition with nitrones and their cyclotrimerization to form isocyanurates. These studies can elucidate the role of solvents and catalysts in influencing reaction pathways, helping to predict the optimal conditions for achieving desired products. For example, DFT calculations have shown that the cycloaddition of nitrones and isocyanates can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent.
Moreover, computational modeling can be used to predict the properties of new molecules and materials derived from this compound. By simulating the interactions between molecules, it is possible to design novel polymers and functional materials with tailored properties. Ab initio calculations and molecular dynamics (MD) simulations have been used to study the intermolecular interactions of aliphatic isocyanurates, revealing insights that are crucial for understanding the properties of the resulting materials. This predictive capability accelerates the discovery and development of new applications for this versatile chemical building block.
Applications in Advanced Material Science beyond Traditional Polymers
While isocyanates are most commonly associated with the production of polyurethanes, the unique reactivity of this compound opens up possibilities for its use in a wider range of advanced materials. The ability to introduce both an isocyanate and a carbonyl chloride functionality allows for orthogonal reactions and the creation of novel molecular architectures.
One area of interest is the development of self-healing materials. Polyurethanes containing dynamic covalent bonds can exhibit self-healing properties, and the versatile chemistry of isocyanates is key to designing these materials. The structure of the isocyanate used has been shown to systematically affect the self-healing performance of polyurethanes.
Another application is in surface functionalization. The highly reactive isocyanate group can form covalent bonds with various surfaces, allowing for the grafting of polymers and other molecules. This can be used to impart specific properties to a material, such as self-cleaning or anti-fogging capabilities.
Furthermore, this compound can serve as a precursor for novel heterocyclic compounds and complex organic frameworks with applications in pharmaceuticals, agrochemicals, and organic electronics. The development of non-isocyanate polyurethanes (NIPUs) from cyclic carbonates is another growing field where the underlying chemistry of CO2 fixation and amine reactions is relevant. These materials are being explored for biomedical applications due to their potential for biocompatibility and biodegradability. The use of natural products like cardanol (B1251761) as derivatives for isocyanate-based systems is also being investigated to create more sustainable and high-performance materials.
Q & A
Q. How can researchers design a reproducible synthesis protocol for isocyanatocarbonyl chloride?
- Methodological Answer : A robust synthesis protocol should include:
- Reaction Optimization : Systematically vary parameters (e.g., temperature, solvent, catalyst) to maximize yield. For example, refluxing in anhydrous conditions with thionyl chloride (SOCl₂) is common for acyl chloride synthesis .
- Purification : Use distillation or recrystallization to isolate the compound. Monitor purity via thin-layer chromatography (TLC) or gas chromatography (GC).
- Documentation : Report detailed steps, including equipment specifications (e.g., Schlenk line for moisture-sensitive reactions) and safety protocols (e.g., handling toxic gases like phosgene derivatives) .
- Validation : Compare spectral data (e.g., IR, NMR) with published benchmarks to confirm identity .
Q. What are the key considerations when conducting a literature review on this compound?
- Methodological Answer :
- Database Selection : Use SciFinder, Reaxys, and PubMed with search terms like "this compound + synthesis" or "reactivity." Exclude non-peer-reviewed sources and non-English studies unless critical .
- Data Categorization : Classify findings by reactivity (e.g., nucleophilic substitution), applications (e.g., peptide coupling), and hazards (e.g., toxicity profiles).
- Gaps Identification : Note unresolved challenges, such as stability in aqueous media or unexplored reaction pathways .
Q. How should researchers characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Multi-Technique Approach :
- IR Spectroscopy : Confirm N=C=O (2270–2240 cm⁻¹) and C=O (1800–1740 cm⁻¹) stretches .
- NMR : Observe carbonyl carbon (δ ~160–170 ppm in ¹³C NMR) and isocyanate proton absence (if anhydrous) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Cross-Validation : Compare results with computational predictions (e.g., DFT-calculated spectra) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., amines, alcohols) under varying pH and solvent conditions .
- Isotopic Labeling : Track ¹⁸O or ¹³C in carbonyl groups to elucidate intermediate formation.
- Computational Modeling : Perform DFT calculations to identify transition states and energy barriers, correlating with experimental kinetic data .
- Case Study : A 2021 study combined Hammett plots and Arrhenius parameters to explain discrepancies in aminolysis rates .
Q. What strategies are effective for analyzing data contradictions in spectroscopic studies of this compound derivatives?
- Methodological Answer :
- Error Source Identification : Check for impurities (e.g., hydrolysis products) via HPLC or elemental analysis.
- Synchrotron Techniques : Use high-resolution X-ray crystallography to resolve ambiguous bond lengths in crystal structures.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., solvent effects on ¹³C NMR shifts) .
Q. How can computational modeling guide the design of novel reactions involving this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Use molecular dynamics (MD) simulations to explore solvent effects on reaction trajectories.
- Thermodynamic Profiling : Calculate Gibbs free energy changes (ΔG) for proposed mechanisms (e.g., cycloadditions).
- Validation : Compare predicted intermediates (e.g., nitrenes) with experimental trapping results (e.g., EPR spectroscopy) .
Data Reporting and Reproducibility
Q. What minimal data should be included in publications to ensure reproducibility of studies on this compound?
- Methodological Answer :
- Essential Details :
| Category | Required Information |
|---|---|
| Synthesis | Precursors, catalysts, reaction time/temperature, yield |
| Characterization | Full spectral data (NMR, IR, MS), purity metrics (e.g., HPLC traces) |
| Computational | Basis sets, software versions, convergence criteria |
- Supplementary Materials : Provide raw data (e.g., crystallographic .cif files) and step-by-step protocols .
Q. How can researchers address the instability of this compound in experimental designs?
- Methodological Answer :
- Stabilization Methods : Use inert atmospheres (N₂/Ar), anhydrous solvents, and low-temperature storage (-20°C).
- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect decomposition (e.g., CO₂ release).
- Alternative Reagents : Explore stabilized derivatives (e.g., polymer-supported acyl chlorides) for prolonged reactivity .
Hypothesis Testing and Experimental Design
Q. How to formulate a testable hypothesis for studying this compound’s role in heterocyclic synthesis?
- Methodological Answer :
- FFCCA Framework :
- Feasible : "this compound will react with β-ketoesters to form oxazolones under mild conditions."
- Focused : Limit variables (e.g., solvent polarity, temperature).
- Complex : Requires mechanistic analysis (e.g., isolation of intermediates).
- Experimental Validation : Design control experiments (e.g., omitting catalysts) and use LC-MS to track product formation .
Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
